![molecular formula C18H14N4O2 B2774834 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 933201-84-4](/img/structure/B2774834.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

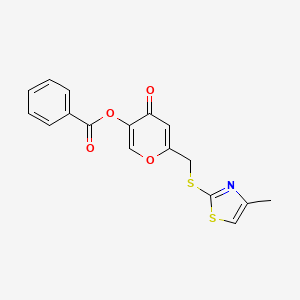

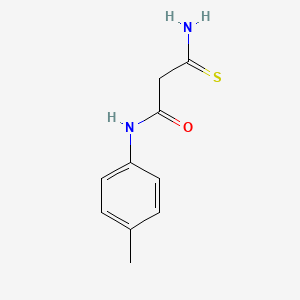

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a benzimidazole-based molecule that demonstrates significant anti-proliferative activity . It is a part of a series of hybridized molecules that comprise a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .

Synthesis Analysis

The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis

The structure of the compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis

The compound is part of a series of hybridized molecules that demonstrate significant anti-proliferative activity . The study reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .Physical and Chemical Properties Analysis

The compound has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Aplicaciones Científicas De Investigación

Synthesis and Characterization

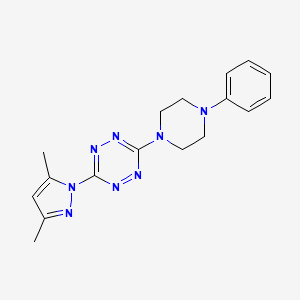

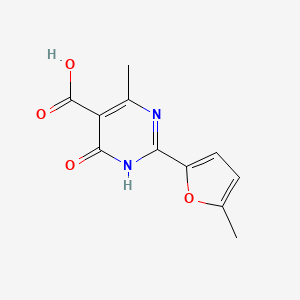

Research has delved into the synthesis and characterization of compounds involving benzimidazole and isoxazole moieties, highlighting the flexibility and potential of these frameworks for creating novel materials and bioactive molecules. For instance, studies have demonstrated the synthesis of various derivatives through cyclocondensation reactions, offering insights into the structural and chemical properties of these compounds (Sokolov, Martynov, & Aksinenko, 2014).

Catalysis and Material Science Applications

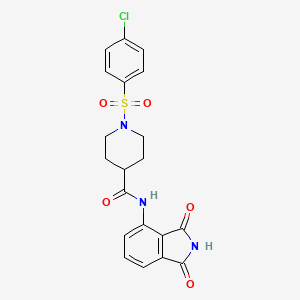

Some research has focused on the incorporation of benzimidazole and isoxazole derivatives into catalytic systems, exploring their utility in polymerization processes. For example, half-titanocene chlorides containing benzimidazolyl-phenylquinoline carboxamide derivatives have been synthesized and shown to exhibit high catalytic activities toward ethylene polymerization (Sun et al., 2010). This underscores the potential of such compounds in developing new materials with tailored properties.

Biological Activities

The exploration of biological activities of benzimidazole and isoxazole derivatives has been a significant area of interest. These compounds have been studied for their antimicrobial and antioxidant properties, indicating their potential as therapeutic agents. For example, novel derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial strains (Bassyouni et al., 2012). Additionally, the antioxidant activities of these derivatives have been investigated, suggesting their potential in combating oxidative stress-related diseases (Buravlev, Shevchenko, & Kutchin, 2021).

Mecanismo De Acción

The compound displays potent anti-proliferative activity. In silico docking study was performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKWUXPMZFLJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)

![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2774774.png)